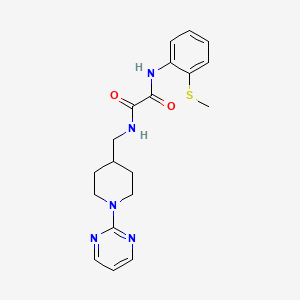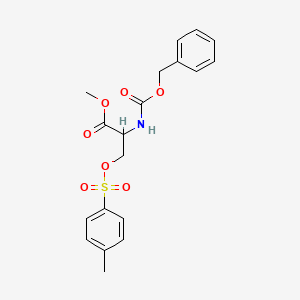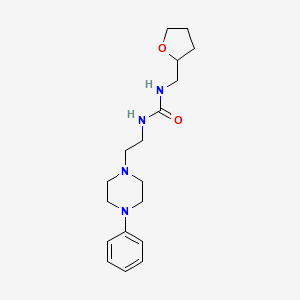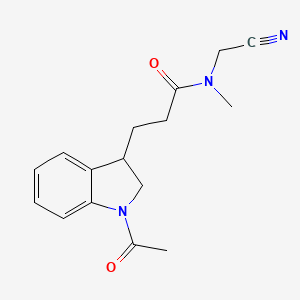
N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical properties, which can be used to infer some aspects of the compound . The first paper discusses a fentanyl analogue and its characterization using NMR spectroscopy and X-ray crystallography, which are techniques that could also be applied to the analysis of N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide . The second paper describes the synthesis and reactions of N-1-Naphthyl-3-oxobutanamide, a compound that shares some structural features with the target compound, such as the presence of a heterocyclic moiety and an amide group .
Synthesis Analysis
The synthesis of N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is not detailed in the provided papers. However, similar synthetic routes may be employed as those described for the synthesis of related compounds. For instance, the synthesis of pyridine derivatives from N-1-Naphthyl-3-oxobutanamide involves reactions with arylidinecyanothioacetamide and subsequent cyclization steps . A similar approach could potentially be used for the synthesis of the target compound, involving the formation of an amide bond and the introduction of the methylthio and pyrimidinyl piperidinyl groups.
Molecular Structure Analysis
While the exact molecular structure of N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is not provided, techniques such as NMR spectroscopy and X-ray crystallography, as mentioned in the first paper, are essential tools for determining the structure of complex organic molecules . These methods can provide detailed information about the arrangement of atoms within a molecule and the geometry of its various functional groups.
Chemical Reactions Analysis
The chemical reactions involving the target compound are not explicitly mentioned in the provided papers. However, the second paper describes a variety of reactions involving a structurally related compound, including reactions with α-haloketones, hydrazine hydrate, and benzoyl isothiocyanate, leading to the formation of various heterocyclic derivatives . These reactions highlight the reactivity of the amide group and the potential for cyclization and substitution reactions, which could also be relevant for the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide are not discussed in the provided papers. However, the properties of similar compounds, such as solubility, melting point, and stability, can be inferred from the analytical and spectral data provided for the compounds studied in the papers . For example, the solubility in various solvents and the stability under different conditions are important properties that can affect the compound's reactivity and its potential applications in medicinal chemistry.
科学的研究の応用
Anti-Angiogenic and DNA Cleavage Activities
Compounds with structures similar to "N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide" have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These novel piperidine analogs effectively blocked the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting potential applications as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Structural Analysis and Hydrogen-Bonded Assembly
Research involving closely related compounds has focused on the structural analysis, including different ring conformations, polarized electronic structures, and hydrogen-bonded assembly in various dimensions. This type of study provides foundational knowledge for understanding the chemical behavior and interaction potential of similar compounds in biological systems or as part of larger molecular assemblies (Lina M. Acosta et al., 2013).
Corrosion Inhibition
Investigations into the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron have been conducted using quantum chemical calculations and molecular dynamics simulations. Such studies suggest applications in materials science, particularly in protecting metals from corrosion, highlighting the multifaceted applications of these compounds beyond biomedical research (S. Kaya et al., 2016).
Antimicrobial Activity
Compounds structurally related to "N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide" have been synthesized and assessed for antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which is critical in the fight against resistant bacterial strains (Ahmed S. M. Al‐Janabi et al., 2020).
Potential as HDAC Inhibitors
The design, synthesis, and biological evaluation of compounds as histone deacetylase (HDAC) inhibitors have been explored, with certain compounds showing promise as anticancer drugs. This indicates a potential application in cancer therapy, specifically targeting epigenetic mechanisms to halt tumor growth (Nancy Z. Zhou et al., 2008).
特性
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-27-16-6-3-2-5-15(16)23-18(26)17(25)22-13-14-7-11-24(12-8-14)19-20-9-4-10-21-19/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSCZOYATWZZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B2505261.png)
![4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2505262.png)



![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2505272.png)

![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)
![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)